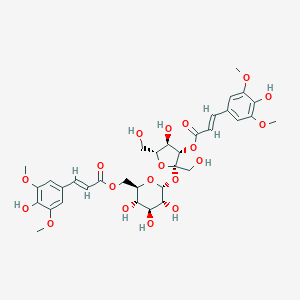![molecular formula C20H20N2O4S B236686 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. It was first discovered in 1998 and has since been investigated for its potential as a cancer treatment.
作用机制
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide activates the immune system by stimulating the production of cytokines, which are signaling molecules that help to regulate the immune response. It also inhibits the formation of new blood vessels in tumors, which can limit their growth and spread.
Biochemical and Physiological Effects:
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide has been shown to induce a range of biochemical and physiological effects, including the activation of immune cells such as macrophages and natural killer cells, the production of cytokines such as interferon-gamma and tumor necrosis factor-alpha, and the inhibition of angiogenesis.
实验室实验的优点和局限性
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide has several advantages for lab experiments, including its ability to induce tumor cell death and activate the immune system. However, it also has limitations, such as its poor solubility in water and potential toxicity at high doses.
未来方向
There are several future directions for research on N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide, including:
1. Investigating its potential as a combination therapy with other anti-cancer drugs
2. Developing new formulations to improve its solubility and bioavailability
3. Studying its effects on other types of cancer and in preclinical models
4. Investigating its potential as an immunotherapy for cancer treatment
5. Exploring its mechanism of action in more detail to better understand its anti-tumor properties.
合成方法
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization with phosphorus oxychloride, and subsequent reaction with 3-methylphenol and chloroacetyl chloride.
科学研究应用
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide has been studied for its anti-tumor properties in various cancer types, including lung, breast, and colon cancer. It has been shown to induce tumor cell death through the activation of the immune system and inhibition of tumor blood vessel formation.
属性
产品名称 |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide |
|---|---|
分子式 |
C20H20N2O4S |
分子量 |
384.5 g/mol |
IUPAC 名称 |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H20N2O4S/c1-13-5-4-6-15(9-13)26-11-19(23)22-20-21-16(12-27-20)14-7-8-17(24-2)18(10-14)25-3/h4-10,12H,11H2,1-3H3,(H,21,22,23) |
InChI 键 |
XEUPWFSSCWXNLG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
规范 SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)

![(1R,2S,3'R,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5'-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B236647.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
